molecular formula C14H23N B12277636 2-Octylaniline CAS No. 38886-94-1

2-Octylaniline

Cat. No.: B12277636
CAS No.: 38886-94-1
M. Wt: 205.34 g/mol
InChI Key: RUUWTSREEUTULQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with octyl halides under basic conditions. Another method includes the reduction of nitroarenes followed by alkylation. The reaction conditions typically involve the use of solvents like ethanol or toluene and catalysts such as palladium or copper.

Industrial Production Methods: In an industrial setting, this compound is produced through large-scale alkylation processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Octylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

    Reduction: Reduction reactions can convert it into corresponding amines or hydrazines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones, nitroso compounds.

    Reduction: Amines, hydrazines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Octylaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism by which 2-Octylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The octyl group enhances its lipophilicity, allowing it to interact with lipid membranes and influence cellular processes.

Comparison with Similar Compounds

    4-Octylaniline: Similar structure but with the octyl group attached to the fourth position.

    N-Octylaniline: Another derivative with the octyl group attached to the nitrogen atom.

Comparison: 2-Octylaniline is unique due to the position of the octyl group, which influences its reactivity and interaction with other molecules. Compared to 4-Octylaniline and N-Octylaniline, it may exhibit different chemical and biological properties, making it suitable for specific applications.

Properties

CAS No.

38886-94-1

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2-octylaniline

InChI

InChI=1S/C14H23N/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12H,2-7,10,15H2,1H3

InChI Key

RUUWTSREEUTULQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1N

Origin of Product

United States

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